2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceutical drugs . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and pyrazolopyridine moieties could potentially form planar structures, while the trimethoxy groups could add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide and trimethoxy groups. Amides are generally stable but can participate in various reactions under specific conditions . The trimethoxy groups could potentially undergo demethylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and nonpolar trimethoxy groups could impact its solubility, melting point, and other properties .Scientific Research Applications
Applications in Luminescence and Optical Properties
Compounds related to 2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide have been explored for their luminescent properties. Studies on similar compounds, such as pyridyl substituted benzamides, have demonstrated their potential in exhibiting aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, which could be applicable in optical and material sciences (Srivastava et al., 2017).
Reactivity and Cyclization Studies
Research on the reactivity of enaminones with aminoheterocycles, including structures similar to the compound of interest, offers insights into routes to synthesize azolopyrimidines, azolopyridines, and quinolines (Almazroa et al., 2004). This suggests potential applications in developing novel heterocyclic compounds.
Synthesis of Novel Heterocyclic Derivatives
Studies involving thiophenylhydrazonoacetates in heterocyclic synthesis have shown the formation of derivatives like pyrazole, isoxazole, pyrimidine, and pyrazolopyridine, indicating the versatility of similar compounds in synthetic chemistry (Mohareb et al., 2004).
Catalytic and Theoretical Studies
Investigations into the functionalization reactions of related pyrazole derivatives and their theoretical studies highlight the potential of such compounds in catalysis and theoretical chemistry (Yıldırım et al., 2005).
Supramolecular Assembly and Hydrogen Bonding
Research on molecular solids involving aza compounds, such as those related to the compound , demonstrates the significance of hydrogen bonding in supramolecular assembly, which is crucial in the field of crystal engineering (Wang et al., 2014).
Antiviral Activity
Compounds similar to this compound have been synthesized and evaluated for their antiavian influenza virus activity, indicating potential applications in antiviral research (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3,4-trimethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-15-8-7-13(16(24-2)17(15)25-3)18(22)19-10-12-11-20-21-9-5-4-6-14(12)21/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOOMHKOYNEESE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2=C3CCCCN3N=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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